molecular formula C9H18O B1630633 3,5,5-Trimethylhexanal CAS No. 5435-64-3

3,5,5-Trimethylhexanal

Cat. No.: B1630633
CAS No.: 5435-64-3
M. Wt: 142.24 g/mol
InChI Key: WTPYRCJDOZVZON-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylhexanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Properties

IUPAC Name

3,5,5-trimethylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPYRCJDOZVZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047107
Record name 3,5,5-Trimethylhexanal
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Molecular Weight

142.24 g/mol
Source PubChem
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Physical Description

Liquid, colourless to pale yellow liquid
Record name 3,5,5-Trimethylhexanal
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Record name 3,5,5-Trimethylhexanal
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Boiling Point

173 °C, 67.00 to 68.00 °C. @ 2.50 mm Hg
Record name 3,5,5-TRIMETHYLHEXANAL
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Record name 3,5,5-Trimethylhexanal
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Flash Point

116 °F; 47 °C; closed cup
Record name 3,5,5-TRIMETHYLHEXANAL
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Solubility

Water solubility = 0.01% at 20 °C, very slightly
Record name 3,5,5-TRIMETHYLHEXANAL
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Record name 3,5,5-Trimethylhexanal
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Density

0.820 g/cu cm at 20 °C, 0.817-0.823
Record name 3,5,5-TRIMETHYLHEXANAL
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Record name 3,5,5-Trimethylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.08 mm Hg at 25 °C (extrapolated)
Record name 3,5,5-TRIMETHYLHEXANAL
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CAS No.

5435-64-3
Record name 3,5,5-Trimethylhexanal
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Record name Hexanal, 3,5,5-trimethyl-
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Record name 3,5,5-TRIMETHYLHEXANAL
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Record name 3,5,5-TRIMETHYLHEXANAL
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Record name 3,5,5-Trimethylhexanal
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Melting Point

less than -60 °C, < -60 °C
Record name 3,5,5-TRIMETHYLHEXANAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7626
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3,5,5-Trimethylhexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

128 g (4 moles) of methanol and 2 g (0.05 mole) of NaOH were initially taken under nitrogen in a reaction flask and were refluxed. A mixture of 142 g (1 mole) of 3,5,5-trimethylhexanal and 116 g (2 moles) of propionaldehyde was added dropwise to this solution in the course of 10 minutes. The resulting reaction mixture was kept at the boil for 1 hour (h) and then brought to pH 4-5 with an 80% strength aqueous acetic acid solution. After washing twice with water, the organic phase was separated off and worked up by fractional distillation. 32 g of unconverted 3,5,5-trimethylhexanal, as light ends, and 113 g of 2,5,7,7-tetramethyl-2-octenal (bp.=108°-111° C./14 mbar) were obtained, corresponding to a selectivity of 81%, based on trimethylhexanal; nD25 =1.4580.
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,5-Trimethylhexanal
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3,5,5-Trimethylhexanal
Reactant of Route 3
3,5,5-Trimethylhexanal
Reactant of Route 4
3,5,5-Trimethylhexanal
Reactant of Route 5
3,5,5-Trimethylhexanal
Reactant of Route 6
Reactant of Route 6
3,5,5-Trimethylhexanal

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